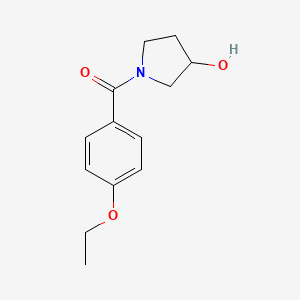

(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone

CAS No.: 1497856-23-1

Cat. No.: VC3077352

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1497856-23-1 |

|---|---|

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | (4-ethoxyphenyl)-(3-hydroxypyrrolidin-1-yl)methanone |

| Standard InChI | InChI=1S/C13H17NO3/c1-2-17-12-5-3-10(4-6-12)13(16)14-8-7-11(15)9-14/h3-6,11,15H,2,7-9H2,1H3 |

| Standard InChI Key | UVJDSYWXTKCIKJ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)O |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)O |

Introduction

Structural Characteristics and Physical Properties

The compound (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone features a central methanone (C=O) group connecting a 4-ethoxyphenyl ring and a 3-hydroxypyrrolidin-1-yl heterocycle. Its structure bears similarity to other phenyl(pyrrolidin-1-yl)methanone derivatives that have been documented in the literature, though with specific substituents that differentiate its properties.

Molecular Structure

The molecule contains several key functional groups:

-

A 4-ethoxyphenyl group (a benzene ring with an ethoxy substituent at the para position)

-

A 3-hydroxypyrrolidine heterocycle (a five-membered nitrogen-containing ring with a hydroxyl group)

-

A methanone (carbonyl) bridge connecting these two primary structural components

Based on similar compounds, we can infer certain structural characteristics. The pyrrolidine ring likely adopts a non-planar conformation, while the carbonyl group and the attached aromatic ring would tend toward coplanarity to maximize π-orbital overlap .

Physical Properties

While exact experimental data for (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone is limited, we can estimate several properties based on structurally related compounds:

Synthetic Methodologies

Catalytic Approaches

For related compounds, palladium-catalyzed coupling reactions have proven effective in forming the desired amide bonds with high specificity and yield. This suggests that similar approaches might be viable for synthesizing (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone.

A representative synthesis might use reagents such as:

-

2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) as solvent

This approach mirrors the synthesis reported for similar compounds such as (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone .

Chemical Reactivity Profile

Predicted Reaction Types

Based on its functional groups, (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone would be expected to participate in several types of chemical reactions:

Hydroxyl Group Reactions: The 3-hydroxyl group on the pyrrolidine ring represents a reactive site for:

-

Esterification reactions

-

Oxidation to ketone

-

Dehydration reactions

-

Nucleophilic substitution

Amide Functionality: The methanone linkage (being part of an amide functional group) would demonstrate:

-

Resistance to mild hydrolysis

-

Potential reactivity under strongly acidic or basic conditions

-

Reduction by strong reducing agents

Ethoxy Group: The ethoxy substituent could undergo:

-

Cleavage reactions

-

Transesterification under appropriate conditions

Structural Analysis in Crystal Form

Crystal structure analysis of related compounds provides insight into the potential molecular arrangement of (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone. Similar compounds have been characterized in monoclinic crystal systems with specific intermolecular hydrogen bonding patterns .

For instance, in (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, the hydroxyl moiety forms a carbon-oxygen bond with length measuring approximately 1.364 Å, while the methoxy moiety exhibits a carbon-oxygen bond length of about 1.366 Å . We can anticipate comparable bond lengths in our target compound.

Structure-Activity Relationships

Comparative Analysis with Related Compounds

The table below compares key structural features of (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone with related compounds:

| Compound | Key Structural Differences | Potential Impact on Properties |

|---|---|---|

| (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone | Ethoxy group at para position of phenyl ring | Increased lipophilicity, different electronic properties |

| (4-Aminophenyl)(3-hydroxypyrrolidin-1-yl)methanone | Amino group instead of ethoxy group | More hydrogen bonding capability, lower lipophilicity |

| (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone | Different substitution pattern on phenyl ring; unsubstituted pyrrolidine | Different 3D conformation, altered hydrogen bonding pattern |

| (3-Aminopyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone | Amino group on pyrrolidine; different phenyl substituents | Different polarity profile and reactivity |

Analytical Characterization

Spectroscopic Identification

Based on its structure, (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone would exhibit characteristic spectroscopic features:

NMR Spectroscopy:

-

¹H NMR would show distinct signals for the aromatic protons (δ ~6.8-7.8 ppm), pyrrolidine ring protons (δ ~1.8-4.0 ppm), and ethoxy group (quartet at δ ~4.0 ppm and triplet at δ ~1.4 ppm)

-

¹³C NMR would display a characteristic carbonyl carbon signal at δ ~170 ppm

IR Spectroscopy:

-

Strong carbonyl stretch around 1620-1650 cm⁻¹ (lower than typical ketones due to amide conjugation)

-

O-H stretch from the hydroxyl group around 3300-3400 cm⁻¹

-

C-O stretching from the ethoxy group around 1020-1250 cm⁻¹

Crystallographic Properties

Crystal structures of related compounds suggest that (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone might crystallize in a monoclinic space group, possibly P21/c, with four molecules per unit cell . The hydroxyl group would likely participate in intermolecular hydrogen bonding, influencing the packing arrangement and physical properties of the crystals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume